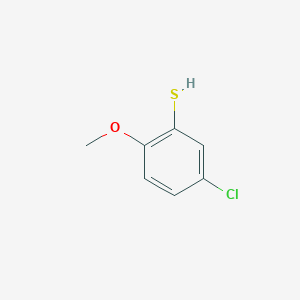

5-Chloro-2-methoxybenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNXBGVXIHSTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-13-8 | |

| Record name | 5-chloro-2-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 5 Chloro 2 Methoxybenzenethiol

Strategies for Selective Thiol Group Installation and Modification

The introduction of a thiol group onto an aromatic ring can be accomplished through several strategic approaches, often involving the conversion of other functional groups or the direct coupling of a sulfur-containing moiety.

One of the most prevalent methods for forming aryl C-S bonds is through the transition-metal-catalyzed coupling of aryl halides with thiols or thiol equivalents. researchgate.netorganic-chemistry.orgacsgcipr.org Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-S bond formation, demonstrating broad functional group tolerance. nih.gov For the synthesis of 5-Chloro-2-methoxybenzenethiol, a potential precursor would be a di-halogenated methoxybenzene, which would undergo selective coupling with a thiolating agent. The choice of catalyst, ligand, and base is critical for achieving high efficiency and selectivity in these reactions. acsgcipr.org Copper-catalyzed Ullmann-type couplings also offer a viable, often more economical, alternative to palladium-based systems for the synthesis of aryl thioethers, which can then be cleaved to yield the desired thiol. acsgcipr.orgbeilstein-journals.org

Another effective strategy involves the diazotization of an appropriately substituted aniline (B41778), followed by reaction with a sulfur nucleophile. For instance, 5-chloro-2-methoxyaniline can be converted to its corresponding diazonium salt. prepchem.comgoogle.comnih.govutrgv.edu Subsequent treatment with a sulfur-containing reagent, such as potassium ethylxanthate, followed by hydrolysis, yields the target benzenethiol (B1682325). prepchem.com This classical approach offers a reliable pathway to aromatic thiols from readily available anilines.

The Newman-Kwart rearrangement provides an alternative route, particularly for synthesizing thiols from phenols. This multi-step process involves the conversion of a phenol to a thiocarbamate, followed by thermal rearrangement to a carbamate, and subsequent hydrolysis to the thiol. This methodology has been utilized in the synthesis of various aromatic thiols.

Below is a table summarizing key methods for thiol group installation:

| Method | Precursor | Key Reagents | Advantages |

| Transition-Metal Catalyzed Thiolation | Aryl Halide | Palladium or Copper catalyst, Ligand, Base, Thiolating agent | Broad substrate scope, high functional group tolerance. researchgate.netnih.gov |

| Diazotization of Anilines | Aniline | NaNO₂, Acid, Sulfur nucleophile (e.g., Potassium ethylxanthate) | Utilizes readily available anilines, well-established method. prepchem.comutrgv.edu |

| Newman-Kwart Rearrangement | Phenol | Dialkylthiocarbamoyl chloride, Heat, Hydrolysis reagents | Provides a route from phenols to thiols. |

Regioselective Halogenation Approaches for Aromatic Systems

The position of the chlorine atom at the 5-position of 2-methoxybenzenethiol is a critical structural feature. Achieving this regioselectivity requires careful consideration of the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. researchgate.netmasterorganicchemistry.comopenstax.org

Starting with anisole (methoxybenzene), direct chlorination would yield a mixture of ortho- and para-chloroanisole as the major products. To achieve the desired 5-chloro substitution pattern on a 2-methoxybenzenethiol precursor, the directing effects of both the methoxy and a pre-installed sulfur-containing group must be considered.

A plausible strategy involves the chlorination of a precursor such as 2-methoxybenzenethiol or a protected derivative. The methoxy group will direct chlorination to the para position (position 5), and the thiol (or protected thiol) group, also being an ortho-, para-director, will reinforce this regioselectivity. The use of specific chlorinating agents and catalysts can further enhance the desired regioselectivity. For instance, sulfuryl chloride in the presence of a Lewis acid can provide selective chlorination of activated aromatic compounds. researchgate.net

The table below outlines common halogenation reagents and their characteristics:

| Reagent | Catalyst | Selectivity | Notes |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Generally good for activated rings. masterorganicchemistry.com | Can lead to over-halogenation if not controlled. |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acid or Radical Initiator | Can offer high regioselectivity, particularly for para-chlorination. researchgate.net | Reaction conditions can be tuned for different mechanisms. |

| N-Chlorosuccinimide (NCS) | Acid Catalyst | Mild chlorinating agent, often used for sensitive substrates. |

Methoxy Group Incorporation and Directed Aromatic Functionalization

The methoxy group plays a pivotal role in the synthesis of this compound, not only as a key structural component but also as a powerful directing group that influences the regiochemical outcome of subsequent functionalization steps. The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. researchgate.netmasterorganicchemistry.comopenstax.org This directing effect is a cornerstone of the synthetic strategy for this molecule.

The incorporation of the methoxy group is typically achieved early in the synthetic sequence, often starting from a corresponding phenol or by utilizing a methoxy-substituted starting material like anisole. For example, methylation of 4-chlorophenol would yield 4-chloroanisole, a potential precursor.

The directing ability of the methoxy group is crucial for the regioselective introduction of the thiol and chloro groups. In a scenario where 2-methoxyaniline is the starting material for diazotization, the methoxy group at position 2 directs subsequent electrophilic substitution (like chlorination) to the para position (position 5). This inherent directing ability simplifies the synthesis by controlling the position of incoming substituents.

Recent advances in C-H functionalization have introduced methods for meta-selective reactions, often employing directing groups to override the natural ortho-, para-directing effects of substituents like the methoxy group. nih.govwikipedia.orgresearchgate.net While not directly applicable to the synthesis of the target molecule where para-substitution relative to the methoxy group is desired, these methodologies highlight the sophisticated level of control that can be achieved in aromatic functionalization.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to minimize environmental impact and improve efficiency. wjpmr.comijpsjournal.comejcmpr.comjddhs.com The production of this compound can be made more sustainable by incorporating several green chemistry principles.

Catalysis: The use of catalytic amounts of transition metals (e.g., palladium or copper) for C-S bond formation is inherently more sustainable than stoichiometric reagents. acsgcipr.org Developing highly active catalysts that can be used at low loadings and are recyclable is a key area of research. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wjpmr.com Diazotization reactions, for example, produce nitrogen gas as a benign byproduct.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly alternatives is a core principle of green chemistry. ijpsjournal.com This includes exploring solvent-free reaction conditions or using greener solvents like water or supercritical CO₂. ijpsjournal.com The development of "thiol-free" synthesis methods, where less odorous and toxic thiolating agents are used, also contributes to a safer process. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of recyclable and highly active transition metal catalysts for C-S bond formation. acsgcipr.orgrsc.org |

| Atom Economy | Designing synthetic routes that minimize the generation of byproducts. |

| Safer Solvents | Exploring aqueous reaction media or solvent-free conditions. ijpsjournal.com |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. researchgate.net |

| Use of Renewable Feedstocks | Investigating bio-based starting materials where feasible. ijpsjournal.com |

By integrating these sophisticated synthetic methodologies and sustainable principles, the production of this compound can be achieved with high efficiency, selectivity, and minimal environmental impact.

Elucidation of Reaction Mechanisms and Pathways of 5 Chloro 2 Methoxybenzenethiol

Mechanistic Investigations of Thiol Group Reactivity

The sulfur atom of the thiol group is the primary site for many of the compound's characteristic reactions, including oxidation and reduction.

The oxidation of 5-Chloro-2-methoxybenzenethiol can lead to several products, most commonly the corresponding disulfide and, under stronger conditions, sulfonic acid derivatives.

Disulfide Formation: The most common oxidative transformation for thiols is the formation of a disulfide bridge. This can be achieved through various mechanisms, including aerobic oxidation and reaction with chemical oxidants. The process generally involves the formation of a thiyl radical (RS•) intermediate, which then dimerizes.

Aerobic oxidation, often catalyzed by metal complexes or bases, is an efficient method for disulfide synthesis. nih.govresearchgate.net For instance, lanthanide clusters have been shown to catalyze the aerobic oxidation of a wide range of thiols to disulfides with high chemoselectivity, preventing over-oxidation. nih.gov The reaction can also proceed under thermal conditions or be significantly accelerated by sonication. researchgate.net Electrochemical methods, where molecular oxygen is reduced to a superoxide (B77818) radical anion (O₂•⁻), can also induce the oxidative transformation of thiols into their corresponding disulfides. niscpr.res.inrsc.org The mechanism often involves an initial deprotonation of the thiol to a thiolate, followed by oxidation and radical coupling. niscpr.res.in

| Method | Catalyst/Reagent | Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | Samarium Cluster (Sm-OC) | 70 °C, 16 h | Catalytic cycle with lanthanide metal center. | nih.gov |

| Electrochemical Oxidation | Mercury Cathode, O₂ | -0.9 V vs SCE in DMF | Generation of superoxide (O₂•⁻) which reacts with the thiol. | niscpr.res.in |

| Sonication-Assisted Oxidation | Et₃N in DMF, Air | Room Temperature, minutes | Marked acceleration of aerobic oxidation via ultrasound. | researchgate.net |

| Chemical Oxidation | Hydrogen Peroxide, Sodium Iodate, etc. | Varies (e.g., room temp) | Direct oxidation by the chemical agent. | chemicalpapers.com |

Sulfonic Acid Derivatives: Further oxidation of the thiol group, past the disulfide stage, yields sulfonic acids (R-SO₃H) or their derivatives like sulfonyl chlorides (R-SO₂Cl). The direct conversion of a thiol to a sulfonyl chloride can be accomplished using strong oxidizing agents like chlorine gas in an aqueous medium. Alternatively, sulfonic acid derivatives can be synthesized via chlorosulfonation of the parent aromatic compound, anisole, followed by further reactions. prepchem.comguidechem.com The synthesis of p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid, for example, involves the reaction of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid. prepchem.com

While the thiol group is itself a reduced form of sulfur, reductive pathways are relevant for its synthesis from more oxidized precursors. A key industrial method for producing thiophenols involves the reduction of benzenesulfonyl chlorides or benzenesulfonamides. google.com For instance, a method has been patented for the preparation of 2-methyl-5-chloro thiophenol by heating 2-methyl-5-chloro benzsulfamide with potassium formate, followed by acidification. google.com This process involves the reduction of the sulfur from a +6 oxidation state (in the sulfonamide) to a -2 state (in the thiol).

The disulfide derivative, bis(5-chloro-2-methoxyphenyl) disulfide, can also be reduced back to this compound, a transformation that underscores the reversible nature of the thiol-disulfide equilibrium. nih.gov

Nucleophilic and Electrophilic Aromatic Substitution Reaction Mechanisms

Substitutions on the aromatic ring are heavily influenced by the existing chloro and methoxy (B1213986) groups.

The chlorine atom on the ring can potentially be replaced via Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlumenlearning.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. lumenlearning.com

In this compound, the methoxy group is electron-donating by resonance, which is unfavorable for SNAr as it does not stabilize the anionic intermediate. The thiol group and the chloro group itself are inductively withdrawing, but the powerful resonance donation from the methoxy group generally deactivates the ring toward nucleophilic attack compared to rings substituted with strong EWGs like nitro groups. chemistrysteps.com Therefore, the mobility of the chlorine atom in an SNAr reaction is expected to be low unless very harsh conditions or a very strong nucleophile is used. lumenlearning.com

The methoxy group plays a dominant role in directing substitution reactions on the aromatic ring.

In Electrophilic Aromatic Substitution (EAS): The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org The lone pairs on the oxygen atom stabilize the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. The chlorine atom, while also an ortho-, para-director, is a deactivating group. libretexts.org

In the case of this compound, the directing effects of the methoxy (position 2) and chloro (position 5) groups must be considered.

The methoxy group strongly directs incoming electrophiles to its ortho (position 3) and para (position 6) positions.

The chloro group directs to its ortho (positions 4 and 6) and para (position 2, already occupied) positions.

The powerful activating and directing effect of the methoxy group typically overrides the effect of the halogen. Therefore, electrophilic substitution is most likely to occur at position 6, which is para to the methoxy group and ortho to the chloro group, and to a lesser extent at position 4 (ortho to chloro, meta to methoxy). Steric hindrance from the adjacent thiol group might slightly disfavor attack at position 3.

| Substituent | Type | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Increases rate of reaction | Ortho, Para | libretexts.org |

| -Cl (Chloro) | Deactivating | Decreases rate of reaction | Ortho, Para | libretexts.org |

| -SH (Thiol) | Activating | Increases rate of reaction | Ortho, Para |

In Nucleophilic Aromatic Substitution (SNAr): As mentioned, the electron-donating nature of the methoxy group via resonance destabilizes the Meisenheimer complex, making SNAr reactions difficult. chemistrysteps.com The inductive withdrawal of the methoxy's oxygen atom is generally outweighed by its resonance effect. oup.com

Radical Reaction Pathways Involving the Thiol Moiety

The thiol group is susceptible to radical reactions, primarily through the cleavage of the S-H bond to form a thiyl radical (RS•). This can be initiated by single-electron transfer or by radical abstractors.

A proposed mechanism for the electrochemical oxidation of thiols involves the formation of a disulfide intermediate, which then undergoes a further single-electron oxidation to create a disulfide radical cation. rsc.org This radical cation is a key intermediate that can react further. Radical trapping experiments using TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxy) have been used to confirm the involvement of radical pathways in certain thiol reactions. rsc.org The generation of a thiyl radical from this compound would be the initial step, which could then lead to disulfide formation via dimerization or participate in radical addition reactions to unsaturated systems. rsc.orgacs.org

Design and Synthesis of Advanced 5 Chloro 2 Methoxybenzenethiol Derivatives

Strategies for Enhancing Molecular Complexity via Thiol Derivatization

The thiol group of 5-Chloro-2-methoxybenzenethiol serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with enhanced molecular complexity and tailored properties.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound typically involves a two-step process. The initial step is the oxidative chlorination of the thiol to generate the corresponding sulfonyl chloride. ekb.eg This can be achieved using reagents like a combination of hydrogen peroxide and thionyl chloride or sodium hypochlorite. ekb.eg The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines in the presence of a base, such as sodium carbonate or pyridine, to yield the desired sulfonamides. ekb.egekb.eguniba.it

A specific example involves the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net This multi-step synthesis begins with the reaction of 5-chloro-2-methoxybenzoic acid with aniline (B41778) to form an amide, which is then chlorosulfonated. researchgate.net The subsequent reaction with various amines furnishes the final sulfonamide products. researchgate.net

| Reagents and Conditions for Sulfonamide Synthesis | Product | Yield | Reference |

| 1. Aniline, triethylamine, ethylchloroformate, DCM, rt, 3 h; 2. Chlorosulphonic acid, neat, rt, 12 h; 3. Appropriate amine, sodium carbonate, THF/H2O (2:1), rt, 12 h | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | 45-93% | researchgate.net |

| Thiol, H2O2/SOCl2, then Amine, Pyridine, Acetonitrile/Water | Sulfonamide | 94-98% | ekb.eg |

Synthesis of Benzofurane and Benzothiophene (B83047) Derivatives

The synthesis of benzofuran (B130515) and benzothiophene derivatives represents a key strategy for creating fused heterocyclic systems from this compound. nih.govrsc.org

Benzofuran derivatives can be synthesized through various methods, including the reaction of o-hydroxyacetophenone derivatives with acid chlorides followed by intramolecular cyclization. jocpr.com Another approach involves a base-catalyzed rearrangement of a benzopyran group. mdpi.com While direct synthesis from this compound is less common, its structural motifs can be incorporated into precursors for benzofuran synthesis. For instance, a patent describes the preparation of benzofuran derivatives for use as prostaglandin (B15479496) receptor modulators, where related chloro-methoxy-substituted phenols could be utilized. google.com

Benzothiophene derivatives , which are sulfur isosteres of benzofurans, are more directly accessible from this compound. nih.gov General synthetic routes to benzothiophenes include the reaction of thiophenols with alkynes, catalyzed by iodine under metal- and solvent-free conditions. organic-chemistry.org Another efficient method involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org A patent application details the use of this compound in the synthesis of specific benzothiophene derivatives intended as PGE2 receptor modulators. google.com The synthesis of benzothiophene acylhydrazones has also been reported as a strategy to develop antimicrobial agents. nih.gov

| Synthetic Method | Target Derivative | Key Features | Reference |

| Base-promoted propargyl–allenyl rearrangement | Benzothiophene | Efficient, base-catalyzed | beilstein-journals.org |

| Iodine-catalyzed cascade reaction | Benzothiophene | Metal- and solvent-free | organic-chemistry.org |

| Reaction with 2-bromo alkynylbenzenes and sodium sulfide (B99878) | 2-substituted benzo[b]thiophenes | Good yields | organic-chemistry.org |

Synthesis of Tricyclic Derivative Scaffolds

The construction of tricyclic frameworks incorporating the this compound moiety leads to molecules with significant three-dimensional complexity. One approach involves a multi-step sequence starting with the reaction of a chloropyridine derivative with a substituted benzenethiol (B1682325), followed by reduction and cyclization steps to form a tricyclic thiazepine derivative. amazonaws.com The resulting tricyclic sulfide can be further oxidized to the corresponding sulfoxide (B87167) or sulfone. amazonaws.com Another strategy involves the elaboration of a known tricyclic ketone, where functionalities are sequentially installed to build up the complex structure. researchgate.net Patent literature also describes the synthesis of various tricyclic derivatives for pharmaceutical applications, highlighting the importance of these scaffolds. google.com

Synthesis of Salicylanilide (B1680751) Derivatives

Salicylanilide derivatives can be prepared from precursors related to this compound. A general method involves the condensation of an appropriately substituted salicylic (B10762653) acid or its reactive functional derivative with a substituted aniline. google.com For instance, novel chloro-substituted salicylanilide derivatives have been synthesized and their complexes with β-cyclodextrin were characterized. nih.gov The synthesis of these compounds can be achieved using microwave-assisted methods, which are often more environmentally friendly and provide higher yields. nih.gov Research has also focused on synthesizing salicylanilide derivatives as potential inhibitors of epidermal growth factor receptor (EGFR). nih.gov In a related context, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, a close structural relative, have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications. While specific examples for this exact compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied.

One common strategy is the use of chiral auxiliaries. For example, Evans' asymmetric enolate alkylation using chiral 2-oxazolidinones is a well-established method for the stereoselective synthesis of α-substituted carboxylic acid derivatives, which could be precursors to more complex chiral molecules. scholaris.ca Another approach involves the use of chiral catalysts. For instance, the enantioselective addition of thiols to α-substituted acrylates can be catalyzed by chiral bifunctional catalysts, leading to products with high enantiomeric excess. beilstein-journals.org The conjugate addition of thiols to itaconimides has also been achieved with high enantioselectivity using guanidine (B92328) catalysts. beilstein-journals.org

Although direct applications to this compound are not explicitly mentioned, these established stereoselective methodologies provide a clear roadmap for the synthesis of its chiral derivatives.

Applications of 5 Chloro 2 Methoxybenzenethiol As a Pivotal Synthetic Intermediate

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The molecular framework of 5-Chloro-2-methoxybenzenethiol is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. The most common strategy involves the chemical modification of the thiol group and subsequent cyclization reactions. For instance, after conversion to its corresponding 2-aminobenzenethiol derivative, the molecule can undergo condensation reactions with a wide range of chemical partners to form fused heterocyclic systems.

Benzothiazoles and benzothiazepines are prominent classes of heterocycles synthesized from precursors like this compound. The general synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminobenzenethiol with aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.com Similarly, 1,5-benzothiazepines can be synthesized through the reaction of 2-aminobenzenethiols with α,β-unsaturated ketones, often referred to as chalcones, under acidic or basic conditions. researchgate.netnih.govmdpi.com The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of the parent molecule can significantly influence the reaction kinetics and the properties of the final heterocyclic product. mdpi.com

| Heterocyclic Class | General Synthetic Method | Key Reactant | Significance |

|---|---|---|---|

| Benzothiazoles | Condensation/Cyclization | Aldehydes, Carboxylic Acids, Ketones, Nitriles mdpi.commdpi.comorganic-chemistry.org | Core structure in pharmaceuticals and functional materials. nih.gov |

| 1,5-Benzothiazepines | Michael Addition/Cyclization | α,β-Unsaturated Ketones (Chalcones) researchgate.netnih.gov | Pharmacologically important scaffold with diverse biological activities. nih.gov |

| 3-Aminoimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazoles | Multicomponent Reaction | Indole-3-carbaldehyde, Arylisonitriles nih.gov | Complex heterocyclic systems with potential biological applications. nih.gov |

Role in the Development of Lead Compounds for Targeted Research

The functional groups on this compound make it an attractive starting material for the synthesis of novel molecules in drug discovery. Derivatives built upon this scaffold have been explored for a range of biological activities. The resulting heterocyclic structures, such as benzothiazoles and benzothiazepines, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide variety of biological targets.

For example, various 2-substituted benzothiazole (B30560) derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Specifically, research into 2-phenylbenzimidazoles, which share structural similarities, has shown that substitutions on the benzene ring, including chloro groups, can significantly impact their anticancer efficacy. researchgate.net Furthermore, other methoxy-substituted triazole-thiol derivatives have demonstrated anti-inflammatory activity. nih.gov The unique combination of chloro and methoxy groups in this compound allows for systematic modifications to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

| Compound Class | Targeted Biological Activity | Relevant Research Findings |

|---|---|---|

| Benzothiazole Derivatives | Anticancer | Certain derivatives show potent activity against various human cancer cell lines. nih.govresearchgate.net |

| Benzothiazole Derivatives | Antimicrobial / Antifungal | The benzothiazole nucleus is a core component of various antimicrobial agents. nih.gov |

| Thiazolidinone Hybrids | Anticancer | Hybrid molecules combining thiazolidinone with chloro-substituted phenyl rings show significant cytotoxic effects on tumor cells. nih.gov |

| Triazole-Thiol Derivatives | Anti-inflammatory | Compounds containing methoxyphenyl and thiol functionalities exhibit anti-inflammatory properties. nih.gov |

Design and Application in Ligand Chemistry for Catalytic Systems

In the field of coordination chemistry and catalysis, this compound serves as a valuable synthon for creating specialized ligands. The thiol group can be deprotonated to form a thiolate, which is an excellent soft donor for a variety of transition metals, including palladium, copper, and rhodium. researchgate.netbeilstein-journals.org The presence of the methoxy group introduces an additional potential donor atom (oxygen), allowing for the design of bidentate or polydentate ligands.

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group have opposing effects, allowing for precise control over the electron density at the metal center. This modulation is critical in optimizing catalysts for specific organic transformations, such as cross-coupling reactions. beilstein-journals.org Thiophenol-based ligands containing phosphorus or arsenic donor atoms have been shown to be highly versatile in forming stable complexes with a range of transition metals. researchgate.net

| Functional Group | Role in Ligand Chemistry | Effect on Metal Complex |

|---|---|---|

| Thiol (-SH) | Primary binding site (as thiolate, -S⁻); soft donor. | Forms strong covalent bonds with soft transition metals. researchgate.net |

| Methoxy (-OCH₃) | Potential secondary binding site (hard donor); modifies steric and electronic properties. | Can induce chelation, enhancing complex stability; influences electron density on the metal. |

| Chloro (-Cl) | Electron-withdrawing group; modifies electronic properties. | Reduces electron density on the ligand backbone and the metal center, affecting catalytic activity. |

Precursor Applications in Advanced Materials Science

The unique properties of this compound also make it a candidate for applications in materials science, particularly in the development of functional organic materials and surface modifications. Substituted benzenethiols are widely used to form self-assembled monolayers (SAMs) on metal surfaces, such as gold, copper, and platinum. semanticscholar.orgacs.org These highly ordered molecular layers can precisely control the interfacial properties of materials.

The formation of a SAM from this compound on a gold surface, for instance, would result in a surface terminated with chloro- and methoxy-substituted phenyl groups. The inherent dipole moment of the molecule, arising from its substituents, would contribute to a change in the work function of the metal surface. semanticscholar.org This ability to tailor the electronic properties of surfaces is crucial for the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The specific orientation and packing of the molecules in the monolayer would be influenced by the interplay between the sulfur-metal bond and intermolecular interactions. acs.org

| Application Area | Principle | Potential Role of this compound |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Spontaneous organization of molecules on a surface. acs.org | Forms an ordered monolayer on metal surfaces (e.g., gold, copper) via the thiol group. |

| Organic Electronics | Modification of electrode work functions. semanticscholar.org | The molecular dipole moment can tune the energy levels at the metal-organic interface. |

| Functional Surfaces | Controlling surface properties like wettability and adhesion. | Creates a surface with specific chemical functionalities determined by the chloro and methoxy groups. |

Theoretical and Computational Chemistry Investigations of 5 Chloro 2 Methoxybenzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-chloro-2-methoxybenzenethiol. For substituted benzenethiols, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly used to optimize molecular geometry and analyze frontier molecular orbitals (FMOs).

The electronic properties of this compound are dictated by the interplay of its three substituents on the benzene (B151609) ring: the thiol (-SH), the methoxy (B1213986) (-OCH₃), and the chlorine (-Cl) groups. The methoxy group at the ortho position is a strong electron-donating group through resonance, while the chlorine atom at the meta position to the thiol is an electron-withdrawing group via induction. The thiol group itself can act as a weak electron donor.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In many substituted thiophenols, the HOMO is often localized on the sulfur atom and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The LUMO, conversely, indicates the sites susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atom would lower the energy of the LUMO. This combined effect would likely result in a reduced HOMO-LUMO gap compared to unsubstituted benzenethiol (B1682325), suggesting a potentially higher reactivity.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Benzenethiol

| Substituent | Position | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy |

| -OCH₃ | 2 (ortho) | Electron-donating (resonance) | Increase | Minor Increase |

| -Cl | 5 (meta) | Electron-withdrawing (induction) | Decrease | Significant Decrease |

| -SH | 1 | Weak electron-donating | Increase | Minor Increase |

This table is illustrative and based on established principles of physical organic chemistry.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of molecules over time. For this compound, a key area of conformational interest is the orientation of the thiol and methoxy groups relative to the benzene ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

A study on the photodissociation dynamics of ortho-substituted thiophenols, including 2-chlorothiophenol (B146423) and 2-methoxythiophenol, utilized high-level electronic structure calculations to understand their excited-state dynamics. acs.org These calculations showed that the potential energy curves for the excited states of these molecules have minima at non-planar geometries, which is different from unsubstituted thiophenol. acs.org This suggests that in certain states, the molecule deviates from a flat structure, which has implications for its reactivity and interactions.

In a condensed phase, MD simulations can model how molecules of this compound would interact with each other and with solvent molecules. These simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. Such analyses are crucial for understanding solvation, aggregation, and the behavior of the molecule in different environments. All-atom molecular dynamics simulations have been used to quantify the free energies of interaction, revealing the importance of both electrostatic and van der Waals forces in these processes. uni-regensburg.de

Prediction of Structure-Reactivity Relationships Using Computational Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. For benzenethiol derivatives, QSPR models have been developed to predict properties such as acidity (pKa). tandfonline.com

The acidity of the thiol group in this compound is a key property that can be predicted using computational models. The pKa value is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing chlorine atom is expected to stabilize the thiolate anion (the conjugate base), thereby increasing the acidity (lowering the pKa) compared to unsubstituted thiophenol. Conversely, the electron-donating methoxy group would be expected to destabilize the anion, decreasing the acidity (raising the pKa). The net effect would depend on the relative strengths of these opposing influences. Quantum chemical calculations can be used to compute the energies of the thiol and thiolate forms, and these energy differences can be correlated with experimental pKa values for a series of related compounds to build a predictive model. tandfonline.com

Table 2: Illustrative QSPR Data for Predicting pKa of Substituted Thiols

| Compound | Substituent(s) | Experimental pKa | Calculated Descriptor (e.g., ΔE) |

| Thiophenol | None | 6.6 | Reference Value |

| 4-Chlorobenzenethiol | 4-Cl | 6.0 | Value indicating stabilization of anion |

| 4-Methoxybenzenethiol | 4-OCH₃ | 6.8 | Value indicating destabilization of anion |

| This compound | 2-OCH₃, 5-Cl | Not available | Predicted to be intermediate |

This table is a hypothetical illustration based on known trends and QSPR principles.

Spectroscopic Property Simulations and Experimental Validation

Computational chemistry is a powerful tool for predicting various types of spectra, which can then be compared with experimental data for validation of the computational model and for structural elucidation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes. acs.orgresearchgate.net For this compound, characteristic vibrational modes would include the S-H stretch, C-S stretch, C-O-C stretches of the methoxy group, and various aromatic C-H and C-C vibrations. The positions of these bands would be sensitive to the electronic effects of the chloro and methoxy substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. acs.orgfrontiersin.org The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions has been shown to be high, with mean average errors often less than 0.2 ppm for ¹H and 1.3 ppm for ¹³C when compared to experimental data. frontiersin.org For this compound, computational predictions could help in the definitive assignment of the signals for the different protons and carbons in its complex spectrum.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for an Analogous Compound (e.g., 2-Methoxythiophenol)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 (C-S) | 115.2 | 114.8 | 0.4 |

| C2 (C-O) | 158.5 | 158.1 | 0.4 |

| C3 | 110.9 | 110.5 | 0.4 |

| C4 | 121.7 | 121.4 | 0.3 |

| C5 | 128.9 | 128.6 | 0.3 |

| C6 | 136.1 | 135.8 | 0.3 |

This table is for illustrative purposes to demonstrate the principle of comparing calculated and experimental spectroscopic data. Actual values would require specific calculations and experimental measurements.

Advanced Spectroscopic Characterization of 5 Chloro 2 Methoxybenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Chloro-2-methoxybenzenethiol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their position relative to the electron-withdrawing chloro group and the electron-donating methoxy and thiol groups. The methoxy group protons would present as a sharp singlet, integrating to three protons, likely in the 3.8-4.0 ppm region. The thiol (-SH) proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.

Interactive Data Table: ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | Spectroscopic Data | Source |

| 5-chloro-2-fluorobenzo[d]thiazole | ¹H NMR (500 MHz, Chloroform-d): δ 7.82 (d, J = 2.1 Hz, 1H), 7.64 (dd, J = 8.5, 1.4 Hz, 1H), 7.36 (dd, J = 8.6, 2.1 Hz, 1H). ¹³C NMR (125 MHz, Chloroform-d): δ 169.75 (d, J = 288.4 Hz), 147.03 (d, J = 18.6 Hz), 133.00, 130.78 (d, J = 4.1 Hz), 126.07 (d, J = 3.9 Hz), 122.97 (d, J = 2.9 Hz), 122.65. | rsc.org |

| 6-chloro-2-fluorobenzo[d]thiazole | ¹H NMR (500 MHz, Chloroform-d): δ 7.73 (d, J = 8.7 Hz, 1H), 7.70 (t, J = 1.8 Hz, 1H), 7.43 (dd, J = 8.7, 2.1 Hz, 1H). ¹³C NMR (125 MHz, Chloroform-d): δ 168.65 (d, J = 288.0 Hz), 144.73 (d, J = 18.5 Hz), 133.67 (d, J = 4.1 Hz), 131.25 (d, J = 4.1 Hz), 127.74, 123.79 (d, J = 3.2 Hz), 121.49. | rsc.org |

| 5-chloro-2-phenylbenzo[d]thiazole | ¹H NMR (CD₃CN, 300 MHz): δ 8.09-8.05 (m, 3H), 7.82 (d, J = 8.4 Hz, 1H), 7.54-7.49 (m, 3H), 7.35 (d, J = 8.4 Hz, 1H). ¹³C NMR (CD₃CN, 75 MHz): δ 169.8, 155.1, 133.5, 133.3, 132.3, 131.4, 129.1, 127.5, 125.6, 123.1, 122.2. | rsc.org |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown compounds. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components within a mixture. life-science-alliance.orgsciengine.com

For this compound (C₇H₇ClOS), the monoisotopic mass is 173.99062 Da. uni.lu HRMS can confirm this mass with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Interactive Data Table: Predicted HRMS Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Source |

| [M+H]⁺ | 174.99790 | uni.lu |

| [M+Na]⁺ | 196.97984 | uni.lu |

| [M-H]⁻ | 172.98334 | uni.lu |

| [M]⁺ | 173.99007 | uni.lu |

The utility of these techniques is extensively documented in the study of derivatives of this compound. For example, in the synthesis of benzofurane and benzothiophene (B83047) derivatives, LC-MS is routinely used to monitor reaction progress and confirm product formation. google.com HRMS provides definitive confirmation of the synthesized products' identities. rsc.orgrsc.orgscirp.org

Interactive Data Table: Exemplary HRMS Data for Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Source |

| 5-chloro-2-fluorobenzo[d]thiazole | [M+H]⁺ | 187.9732 | 187.9731 | rsc.org |

| 7-Chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] uni.lugoogle.comthiazepin-12-one | [M+H]⁺ | 376.0563 | 376.0574 | scirp.org |

| 5-chloro-2-phenylbenzo[d]thiazole | [M+H]⁺ | 246.0144 | 246.0147 | rsc.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the IR spectrum would be expected to display several key absorption bands:

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the methoxy group just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically found between 1200-1275 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, usually between 600-800 cm⁻¹.

Analysis of derivatives provides concrete examples. In the characterization of substituted benzothiazoles and benzothiazepines, IR spectroscopy is used to confirm the presence of key structural motifs. rsc.orgscirp.org

Interactive Data Table: IR Absorption Data for a Derivative of this compound

| Compound | Key IR Frequencies (cm⁻¹) | Source |

| 5-chloro-2-phenylbenzo[d]thiazole | 3046, 2931, 2852, 1453, 1072, 826, 749 | rsc.org |

| 7-Chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] uni.lugoogle.comthiazepin-12-one | 3295 (N-H), 1667 (C=O), 1568, 1472, 761, 717 | scirp.org |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, a diffraction pattern is generated that can be mathematically transformed into a detailed molecular structure, providing exact bond lengths, bond angles, and stereochemical relationships.

While a crystal structure for this compound itself is not reported, likely due to it being a liquid or low-melting solid, this technique has been crucial in characterizing many of its crystalline derivatives. nih.gov The synthesis of complex molecules often yields solid products, which, if they can be grown into single crystals of sufficient quality, can be analyzed by X-ray diffraction. researchgate.net For example, studies on pincer palladacycles derived from related thiol ligands have utilized X-ray crystallography to elucidate their solid-state structures, providing insight into metal-ligand bonding and trans influences. mdpi.com Similarly, the structures of various benzothiophene and rhenium complexes have been unambiguously confirmed using this method. researchgate.netgoogle.com This definitive structural information is invaluable for understanding reaction mechanisms, structure-activity relationships, and material properties.

Mechanistic Investigations of Biological Interactions of 5 Chloro 2 Methoxybenzenethiol and Its Derivatives

Biochemical Pathway Modulation Mechanisms (In Vitro Studies)

In vitro studies are fundamental to understanding how a compound affects biological processes at a molecular level. For derivatives of 5-Chloro-2-methoxybenzenethiol, these studies have primarily focused on their ability to inhibit specific enzymes and interact with critical neurotransmitter receptors.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. A notable example is the study of 5-methoxy-2-mercaptobenzimidazole (B30804), a related benzimidazole (B57391) derivative, as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Kinetic analysis revealed that 5-methoxy-2-mercaptobenzimidazole is a highly potent, reversible, and competitive inhibitor of tyrosinase. nih.govresearchgate.net This means it directly competes with the enzyme's natural substrate for binding to the active site. The potent nature of this inhibition is highlighted by its low IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov Further kinetic studies determined the inhibition constant (Kᵢ), providing a precise measure of the inhibitor's binding affinity to the enzyme. nih.govresearchgate.net

Other related benzamide (B126) derivatives have also been evaluated for their inhibitory action against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov For instance, certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent inhibition of both enzymes, with IC₅₀ values in the low micromolar range, surpassing the activity of the standard drug acarbose. nih.gov

| Derivative Compound | Enzyme Target | Inhibition Type | IC₅₀ Value | Kᵢ Value | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-mercaptobenzimidazole | Tyrosinase | Reversible, Competitive | 60 ± 2 nM | 80 ± 1 nM | nih.govresearchgate.net |

| Compound 5o (a nitrobenzamide derivative) | α-Glucosidase | Not Specified | 0.50 ± 0.11 µM | Not Reported | nih.gov |

| Compound 5o (a nitrobenzamide derivative) | α-Amylase | Not Specified | 0.90 ± 0.31 µM | Not Reported | nih.gov |

| Acarbose (Standard) | α-Glucosidase | Not Specified | 2.10 ± 0.13 µM | Not Reported | nih.gov |

| Acarbose (Standard) | α-Amylase | Not Specified | 5.60 ± 0.30 µM | Not Reported | nih.gov |

Benzamide derivatives based on the 4-amino-5-chloro-2-methoxybenzoic acid structure have been synthesized and evaluated for their ability to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the central nervous system. nih.gov These studies identified novel compounds with potent dual antagonist activity at both dopamine D₂ and serotonin 5-HT₃ receptors. nih.gov

The binding affinity of these compounds was determined using radioligand binding assays with rat brain tissues. nih.gov Several derivatives exhibited significantly higher affinity for the dopamine D₂ receptor than the established antiemetic drug metoclopramide. nih.gov For instance, compound 82 (5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide) and its 5-bromo (110 ) and 5-iodo (112 ) analogs showed potent D₂ receptor affinity. nih.gov

Furthermore, the research revealed a significant difference in activity between the stereoisomers of the most potent compound. The (R)-enantiomer of compound 82 retained strong binding affinity for both D₂ and 5-HT₃ receptors, whereas the (S)-enantiomer was a potent and selective antagonist for the 5-HT₃ receptor. nih.gov This stereoselectivity underscores the specific nature of the interaction between the drug molecule and its receptor targets.

| Compound | Dopamine D₂ Receptor | Serotonin 5-HT₃ Receptor | Reference |

|---|---|---|---|

| Compound 82 | 17.5 | 0.56 | nih.gov |

| Compound 110 (5-Bromo analog) | 61.0 | 0.62 | nih.gov |

| Compound 112 (5-Iodo analog) | 21.9 | 0.43 | nih.gov |

| Metoclopramide (Standard) | 483 | 52.7 | nih.gov |

| (R)-enantiomer of 82 | 14.9 | 0.58 | nih.gov |

| (S)-enantiomer of 82 | 1780 | 0.45 | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Methodologies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations have provided clear guidance on which structural modifications enhance biological activity.

In the development of dual dopamine D₂ and serotonin 5-HT₃ antagonists, systematic modifications of the 4-amino-5-chloro-2-methoxybenzamide (B2938741) scaffold revealed several key insights nih.gov:

Amine Moiety : The nature of the amine portion of the molecule was critical. A 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as the optimal amine structure for high affinity at the D₂ receptor.

Benzoyl Ring Substitution : Modification of the substituent at the 5-position of the benzoyl ring had a significant impact. Replacing the chlorine atom with other halogens, such as bromine or iodine, led to a marked increase in dopamine D₂ receptor binding affinity. nih.gov

Amino Group Modification : Introducing a small alkyl group, specifically a methyl group, onto the nitrogen at the 4-position of the benzoyl ring also caused a substantial increase in D₂ receptor affinity, while maintaining potent 5-HT₃ receptor binding. nih.gov

These SAR studies demonstrate that fine-tuning the electronic and steric properties of the molecule through targeted chemical changes can lead to dramatic improvements in its pharmacological profile.

Computational Modeling of Molecular Interactions (e.g., Molecular Docking, MD Simulations)

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful tool for visualizing and understanding how a ligand interacts with its biological target at an atomic level. These techniques have been applied to derivatives related to this compound to rationalize their biological activity.

For the tyrosinase inhibitor 5-methoxy-2-mercaptobenzimidazole, molecular docking studies identified the specific interactions within the enzyme's active site. The simulations showed that the inhibitor forms a stable complex with tyrosinase through a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Key amino acid residues involved in this binding include Trp-358, Thr-308, Glu-356, and Asp-357. nih.govresearchgate.net

Similarly, docking studies were conducted on 5-chloro-2-mercaptobenzimidazole (B1227107) derivatives to explore their potential as anti-breast cancer agents by targeting estrogen receptor alpha (ERα). chemrevlett.comchemrevlett.com These studies predicted favorable binding energies and identified key interaction modes within the receptor's binding pocket, corroborating the in vitro cytotoxicity results. chemrevlett.comchemrevlett.com In other studies on antidiabetic benzamide derivatives, MD simulations were used to confirm the stability of the ligand-protein complex within the active sites of α-glucosidase and α-amylase over time. nih.gov These computational approaches are invaluable for explaining observed SAR and for the rational design of new, more effective derivatives.

Chemoenzymatic Synthesis Approaches for Biologically Active Derivatives

The synthesis of biologically active molecules, especially those that are chiral, often requires highly selective chemical reactions. Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of biocatalysts (enzymes), offers an efficient and environmentally friendly approach to producing these complex molecules. researchgate.net

While specific chemoenzymatic routes for this compound are not extensively documented, the principles are directly applicable to the synthesis of its chiral derivatives, such as the benzamide receptor antagonists discussed previously. nih.gov A critical step in the synthesis of these molecules is the creation of the chiral amine side chain in an enantiomerically pure form.

Biocatalysts like amine transaminases and amine dehydrogenases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes. nih.govnih.gov These enzymatic reactions proceed with high stereoselectivity, yielding a single enantiomer, which is crucial as different enantiomers can have vastly different pharmacological activities. nih.govnih.gov The use of enzymatic cascades, where multiple enzymatic steps are performed in a single pot, further enhances the efficiency of the synthesis by minimizing intermediate purification steps and waste generation. researchgate.net This approach is ideal for producing the optically pure (R)- and (S)-enantiomers of advanced benzamide derivatives for detailed pharmacological evaluation.

Environmental Fate and Degradation Studies of 5 Chloro 2 Methoxybenzenethiol

Photolytic Degradation Pathways and Mechanisms

Photodegradation, the alteration of materials by light, is a significant process in the environmental breakdown of chemical compounds. wikipedia.org For 5-Chloro-2-methoxybenzenethiol, photolytic degradation in aqueous environments is anticipated to proceed through several mechanisms, primarily driven by ultraviolet (UV) radiation from sunlight. The pathways are influenced by factors such as pH, the presence of photosensitizers, and the specific wavelengths of light. nih.govengineeringletters.com

The primary photolytic mechanisms for related aromatic compounds involve the homolytic cleavage of carbon-halogen bonds and reactions with photochemically generated reactive oxygen species like hydroxyl radicals (•OH). nih.govrsc.org For this compound, the C-Cl bond is susceptible to cleavage upon absorption of UV light, leading to the formation of a methoxythiophenyl radical and a chlorine radical. The thiol group (-SH) itself is also photo-labile and can be oxidized. rsc.org

Key photolytic degradation pathways are proposed as follows:

Homolytic Cleavage: Direct absorption of UV radiation can lead to the breaking of the C-Cl bond, a common pathway for chlorophenols. engineeringletters.comacs.org This generates highly reactive radical species that can undergo further reactions.

Photo-oxidation: In the presence of oxygen and photosensitizers (like humic acids in natural waters), singlet oxygen and hydroxyl radicals are formed. These aggressive species can attack the aromatic ring and the thiol group. nih.gov Oxidation of the thiol group can lead to the formation of a disulfide dimer, bis(5-chloro-2-methoxyphenyl) disulfide. wikipedia.org

Photosubstitution: In aqueous solutions, nucleophilic substitution of the chlorine atom by a hydroxyl group can occur, yielding 2-methoxy-5-hydroxybenzenethiol. acs.org

Table 1: Plausible Photolytic Degradation Reactions of this compound

| Reaction Type | Reactants | Primary Products | Conditions | Reference |

| Homolytic Cleavage | This compound + UV Light | 2-Methoxy-benzenethiol radical, Chlorine radical | Aqueous environment | engineeringletters.comacs.org |

| Photo-oxidation | This compound + •OH/¹O₂ | 5-Chloro-2-methoxybenzenesulfonic acid, Ring-opened products | Presence of oxygen and photosensitizers | nih.govwikipedia.org |

| Dimerization | 2 x this compound + UV Light/Oxidants | bis(5-chloro-2-methoxyphenyl) disulfide | Oxidative conditions | wikipedia.org |

| Photosubstitution | This compound + H₂O + UV Light | 2-Methoxy-5-hydroxybenzenethiol | Aqueous environment | acs.org |

Biodegradation Mechanisms in Various Environmental Compartments

Biodegradation by microorganisms is a critical pathway for the removal of organic pollutants from soil and water. tandfonline.com Many microorganisms have the ability to use anthropogenic chloroaromatic compounds as their sole source of carbon and energy. nih.gov The biodegradation of this compound is expected to be carried out by diverse microbial communities, including bacteria and fungi, which possess specialized enzymatic systems. nih.govepa.gov

The primary enzymatic attacks would likely target the chloro, methoxy (B1213986), and thiol substituents, as well as the aromatic ring itself. Key microbial processes include:

Dehalogenation: The removal of the chlorine atom is a crucial initial step in detoxifying chlorinated aromatic compounds. This can occur aerobically or anaerobically, mediated by dehalogenase enzymes. tandfonline.com

Demethylation: The methoxy group can be cleaved by etherase enzymes, yielding a hydroxyl group and making the aromatic ring more susceptible to subsequent attack.

Thiol Oxidation: The thiol group can be oxidized by microbial enzymes, such as laccases, leading to the formation of disulfides or further to sulfonic acids. researchgate.net

Ring Cleavage: Following initial modifications of the substituents, microorganisms employ dioxygenase enzymes to cleave the aromatic ring, a hallmark of aerobic degradation pathways for aromatic compounds. epa.gov This ultimately leads to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

Bacterial genera such as Pseudomonas and Bacillus are well-known for their ability to degrade a wide range of chlorinated aromatic pollutants. nih.goviaea.org Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes that can also degrade these recalcitrant compounds. epa.gov

Chemical Stability and Transformation under Environmental Conditions

The chemical stability of this compound in the environment is dictated by its susceptibility to abiotic transformation processes such as hydrolysis and oxidation, independent of biological or photolytic activity.

Hydrolysis: The C-Cl bond in aromatic compounds is generally stable to hydrolysis under typical environmental pH and temperature conditions. However, the presence of the activating methoxy and thiol groups might slightly increase its reactivity compared to unsubstituted chlorobenzene.

Oxidation: The thiol group is the most reactive site for chemical oxidation. In the presence of dissolved oxygen and metal ions, which can act as catalysts, thiols can be readily oxidized to disulfides. mdpi.comnih.gov This is often the primary abiotic transformation pathway for thiophenols in oxic environments. Further oxidation to sulfinic and sulfonic acids is also possible with stronger oxidants. wikipedia.org

The rate of these transformations is influenced by factors like temperature, pH, and the presence of catalysts. For example, the aerobic oxidation of thiols is sensitive to the choice of solvent and temperature. mdpi.com

Table 2: Key Factors Influencing the Environmental Stability of this compound

| Environmental Factor | Influence on Stability | Potential Transformation Products | Reference |

| pH | Affects dissociation of the thiol group and hydrolysis rates. | Phenolate/thiolate ions at higher pH. | engineeringletters.com |

| Temperature | Increases rates of both hydrolysis and oxidation. | Faster formation of degradation products. | mdpi.com |

| Redox Potential | Determines whether oxidative or reductive pathways dominate. | Disulfides in oxic conditions; dechlorination in anoxic conditions. | wikipedia.orgtandfonline.com |

| Presence of Metal Ions | Catalyze the oxidation of the thiol group. | bis(5-chloro-2-methoxyphenyl) disulfide. | mdpi.com |

Identification and Characterization of Environmental Metabolites

Based on the degradation pathways discussed, several environmental metabolites of this compound can be predicted. The identification of these transformation products is essential for a complete understanding of the compound's environmental risk.

The primary metabolites are likely to result from initial modifications at the thiol and chloro groups:

bis(5-chloro-2-methoxyphenyl) disulfide: Formed via the oxidation and dimerization of the thiol group. This is a common product for thiophenols under oxic conditions. wikipedia.orgmdpi.com

2-Methoxybenzenethiol: The product of reductive dechlorination, which would likely occur in anaerobic environments like sediments. tandfonline.com

5-Chloro-2-methoxybenzenesulfonic acid: A product of strong oxidation of the thiol group. wikipedia.org

Chlorinated Catechols/Hydroquinones: Resulting from the demethylation of the methoxy group followed by hydroxylation of the aromatic ring, which are common intermediates in the biodegradation of chlorophenols and other aromatic compounds. epa.gov These intermediates are then subject to ring cleavage.

Ring-Opened Products: Following the action of dioxygenase enzymes, the aromatic ring is cleaved to form aliphatic acids, which are then further metabolized. epa.gov

In a study on polyester (B1180765) resin wastewater treatment, para-methoxybenzenethiol was identified as an intermediate in an anaerobic/aerobic process, suggesting that both demethylation and thiol-related transformations can occur. ntu.edu.sg The degradation of a structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, was found to yield products like 5-methoxyaurone and 6-methoxyflavone (B191845) through complex rearrangements, indicating that a variety of transformation products are possible. nih.gov

The characterization of these metabolites typically requires advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the compounds in complex environmental matrices. iaea.org

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Methoxybenzenethiol

Development of Novel Organometallic Chemistry Applications

The presence of the soft sulfur donor atom in 5-Chloro-2-methoxybenzenethiol makes it an excellent candidate for the synthesis of novel organometallic complexes with a wide range of potential applications, particularly in catalysis. Future research in this area will likely focus on several key aspects:

A significant area of future investigation will be the design and synthesis of transition metal complexes incorporating the 5-chloro-2-methoxybenzenethiolate ligand for catalytic applications. Research could explore the use of these complexes in cross-coupling reactions, C-H activation, and polymerization catalysis. The steric and electronic properties of the ligand can be leveraged to influence the selectivity and efficiency of these catalytic transformations. For instance, the substituents could affect the geometry of the metal's coordination sphere, thereby influencing substrate binding and product formation.

Below is a table outlining potential research avenues for organometallic complexes of this compound:

| Research Avenue | Potential Transition Metals | Target Catalytic Application | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Suzuki, Heck, Sonogashira couplings | The electronic nature of the ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. |

| C-H Activation/Functionalization | Rhodium, Iridium, Ruthenium | Direct functionalization of unactivated C-H bonds | The ligand can stabilize high-valent metal intermediates often invoked in C-H activation pathways. |

| Polymerization Catalysis | Titanium, Zirconium, Nickel | Olefin and ring-opening polymerization | The steric bulk and electronic properties of the ligand can control the polymer's molecular weight and tacticity. |

| Redox-Active Complexes | Iron, Cobalt, Molybdenum | Electrocatalysis, small molecule activation | The sulfur-based ligand can participate in electron transfer processes, facilitating redox catalysis. |

Exploration of Advanced Functional Materials Based on Thiol Chemistry

The thiol group of this compound provides a versatile anchor for the development of advanced functional materials with tailored properties. Future research is poised to explore its incorporation into various material platforms.

One promising direction is the use of this compound in the synthesis of conductive polymers . Thiophene and its derivatives are well-known building blocks for conductive polymers, and the introduction of a substituted benzenethiol (B1682325) moiety could be a novel strategy to tune the electronic and physical properties of these materials. The chloro and methoxy (B1213986) groups would influence the polymer's band gap, conductivity, and solubility, opening up possibilities for applications in organic electronics, sensors, and energy storage devices.

Furthermore, the ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and copper, presents another exciting avenue. SAMs of this compound could be used to modify the surface properties of materials, controlling wettability, adhesion, and corrosion resistance. The substituents on the aromatic ring would influence the packing density and electronic properties of the monolayer, which is crucial for applications in biosensors, molecular electronics, and surface-enhanced spectroscopy. Research has shown that electron-withdrawing substituents on thiophenols can impact the surface charge and aggregation of gold nanoparticles, a key consideration in the design of SERS-based biosensors.

The incorporation of this compound into metal-organic frameworks (MOFs) is another area ripe for exploration. The thiol group can act as a functional site within the porous structure of the MOF, enabling applications such as the selective adsorption of heavy metals, catalysis, and gas storage. Thiol-functionalized MOFs have already demonstrated high efficiency in removing mercury from water. The specific substituents on the aromatic ring of this compound could further enhance the selectivity and performance of these materials.

The table below summarizes potential applications of this compound in advanced functional materials:

| Material Type | Potential Application | Role of this compound | Influence of Substituents |

| Conductive Polymers | Organic solar cells, OLEDs, sensors | Monomer or co-monomer in polymerization | Tuning of band gap, conductivity, and processability. |

| Self-Assembled Monolayers (SAMs) | Biosensors, anti-corrosion coatings, molecular electronics | Surface modification of metal substrates | Control of surface energy, packing density, and electronic interface properties. |

| Metal-Organic Frameworks (MOFs) | Heavy metal remediation, catalysis, gas separation | Functionalization of the organic linker | Enhancement of selectivity and binding affinity for specific guest molecules. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These powerful computational tools can be applied to accelerate the discovery and optimization of reactions and materials involving this compound.

Future research will likely involve the development of predictive models for reaction outcomes . By training machine learning algorithms on large datasets of chemical reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. For this compound, ML models could predict its reactivity in various synthetic scenarios, such as its participation in nucleophilic substitution, oxidation, or metal-catalyzed coupling reactions. These models can take into account the electronic and steric effects of the chloro and methoxy substituents to make accurate predictions. For instance, machine learning models have been successfully used to predict site selectivity in the functionalization of aromatic C-H bonds.

AI can also be instrumental in the de novo design of organometallic catalysts . Generative models, a type of AI, can be used to design novel ligands and catalysts with desired properties. By providing the model with the target catalytic performance, it can propose new molecular structures, including those based on the this compound scaffold. This inverse design approach can significantly accelerate the discovery of highly efficient and selective catalysts for specific applications.

Furthermore, machine learning can be employed to predict the properties of functional materials . By establishing structure-property relationships from existing data, ML models can predict the conductivity of a polymer, the surface energy of a SAM, or the adsorption capacity of a MOF based on the inclusion of this compound. This allows for the rapid screening of virtual libraries of materials before their synthesis, saving time and resources.

Interdisciplinary Research Synergies with Biophysical and Materials Sciences

The unique properties of this compound make it a compelling candidate for interdisciplinary research at the interface of chemistry, biology, and materials science.

In the realm of biophysical sciences , the thiol group's ability to interact with biological molecules opens up possibilities for the development of biosensors and bioprobes . For example, this compound could be used to functionalize nanoparticles for the detection of specific biomolecules through techniques like surface-enhanced Raman scattering (SERS). The substituents on the aromatic ring could be tailored to enhance the sensitivity and selectivity of the sensor.

The compound could also be explored as a building block for drug delivery systems . Its ability to form covalent bonds or coordinate with metal ions could be utilized to create stimuli-responsive materials that release therapeutic agents under specific physiological conditions.

In the field of materials science , the integration of this compound into "smart" materials is a promising research direction. These materials can respond to external stimuli such as light, temperature, or pH. For instance, polymers or gels containing this compound could exhibit tunable optical or mechanical properties, leading to applications in areas like soft robotics and adaptive coatings.

The following table highlights potential interdisciplinary research areas for this compound:

| Interdisciplinary Field | Potential Application | Key Feature of this compound |

| Biophysical Sciences | Biosensors, Bio-imaging probes | Thiol group for bioconjugation, aromatic ring for spectroscopic signaling. |

| Drug Delivery | Stimuli-responsive drug carriers | Reversible thiol-disulfide chemistry, coordination to metal-based drug carriers. |

| Smart Materials | Adaptive coatings, soft actuators | Tunable electronic and surface properties due to substituents. |

Q & A